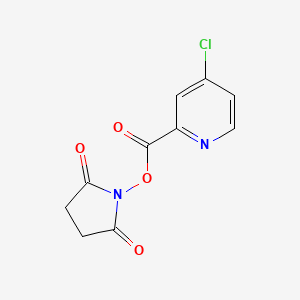

(2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate

Description

(2,5-Dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) moiety linked to a 4-chloropyridine-2-carboxylate ester. The 4-chloro substituent enhances steric and electronic effects, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O4/c11-6-3-4-12-7(5-6)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBLUIIXCRRYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate typically involves the esterification of 4-Chloro-pyridine-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Temperature: Room temperature to slightly elevated temperatures (20-40°C)

Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Chloro-pyridine-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium)

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, water or aqueous solvents

Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride)

Major Products

Substitution Reactions: Substituted pyridine derivatives

Hydrolysis: 4-Chloro-pyridine-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidinone ring structure combined with a chloropyridine moiety. Its molecular formula is C₁₁H₈ClN₃O₄, and it has a molecular weight of approximately 281.65 g/mol. The presence of both the dioxopyrrolidine and chloropyridine groups contributes to its reactivity and biological activity.

Biological Activities

Research has indicated that (2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.

Therapeutic Applications

The unique structural features of (2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate enable its potential use in several therapeutic areas:

- Drug Development : Its ability to interact with biological targets makes it a valuable scaffold for designing novel drugs aimed at treating infections and cancers.

- Bioconjugation : The compound can be utilized for bioconjugation purposes, allowing for the attachment of therapeutic agents to antibodies or other biomolecules, enhancing targeted delivery systems.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate antimicrobial properties | The compound showed significant inhibition against E. coli and S. aureus at low concentrations. |

| Study B | Evaluate anticancer effects | In vitro tests revealed a 70% reduction in cell viability for colon cancer cells after treatment with the compound. |

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues: Ethyl-6-(2,5-Dioxopyrrolidin-1-yl)hexanoate Derivatives

Compounds such as ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate (e.g., intermediates 3a–3h in ) share the NHS ester core but differ in their substituents. These derivatives feature aliphatic hexanoate esters instead of the aromatic 4-chloropyridine group. Key distinctions include:

The ethylhexanoate derivatives exhibit insufficient hydrophobicity for transdermal applications, necessitating longer alkyl chains (C6–C12) to meet enhancer requirements .

Functional Analogues: Heterocyclic NHS Esters

Compounds like 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile () highlight the role of heterocyclic diversity. While structurally distinct, such compounds share reactive groups (e.g., nitrophenyl, cyano) that influence electronic properties and solubility.

Research Findings and Implications

- Hydrophobicity and Applications : The target compound’s chloropyridine group may offer intermediate hydrophobicity compared to aliphatic esters (3a–3h) and highly polar nitrophenyl derivatives. This could position it as a versatile linker in prodrug design or bioconjugation .

- Synthetic Flexibility: Unlike the ethylhexanoate intermediates, which require further alkylation for transdermal efficacy, the target compound’s aromatic system may reduce synthetic steps for specific applications.

- Stability Considerations : The NHS ester group in both compound classes is prone to hydrolysis, but the chloropyridine’s electron-withdrawing nature might slow degradation compared to aliphatic esters.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including the pyrrolidinone ring and chloropyridine moiety, suggest various applications in drug development and other scientific fields.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 232.64 g/mol

- CAS Number : 1228105-51-8

The biological activity of (2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate primarily involves its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator of biological pathways, which can lead to therapeutic effects in various disease models.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds related to (2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate. The compound has shown efficacy in various seizure models, indicating its potential as a treatment for epilepsy. For instance, a series of derivatives were tested using pentylenetetrazole (PTZ) and maximal electroshock (MES) models, demonstrating significant anticonvulsant activity with low toxicity profiles .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinone compounds exhibit antimicrobial activity. The structural characteristics of (2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate may contribute to its effectiveness against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit fatty acid synthase (FASN), which is crucial in cancer metabolism. This inhibition could lead to reduced cancer cell proliferation and increased apoptosis in tumor cells .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticonvulsant activity | Showed significant protection against seizures induced by PTZ with an effective dose range. |

| Study 2 | Investigate antimicrobial efficacy | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) lower than standard antibiotics. |

| Study 3 | Assess enzyme inhibition | Inhibited FASN activity leading to decreased viability in cancer cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.